4-(Benzyloxy)-2,6-di-tert-butylphenol
Overview
Description
4-(Benzyloxy)-2,6-di-tert-butylphenol is an organic compound characterized by its phenolic structure with benzyloxy and tert-butyl substituents. This compound is known for its antioxidant properties and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-di-tert-butylphenol typically involves the alkylation of 2,6-di-tert-butylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(Benzyloxy)-2,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the stabilization of fuels and lubricants to enhance their shelf life.
Mechanism of Action
The antioxidant activity of 4-(Benzyloxy)-2,6-di-tert-butylphenol is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves the formation of a stable phenoxyl radical, which prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, thereby protecting cells and materials from oxidative damage.
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Lacks the benzyloxy group but shares similar antioxidant properties.
4-Methoxy-2,6-di-tert-butylphenol: Contains a methoxy group instead of a benzyloxy group, offering slightly different reactivity and solubility.
4-Hydroxy-2,6-di-tert-butylphenol:
Uniqueness: 4-(Benzyloxy)-2,6-di-tert-butylphenol is unique due to the presence of the benzyloxy group, which can influence its solubility, reactivity, and overall antioxidant efficiency compared to its analogs. This structural feature may also affect its interaction with biological systems and materials, making it a compound of interest for various applications.
Properties
IUPAC Name |
2,6-ditert-butyl-4-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)17-12-16(13-18(19(17)22)21(4,5)6)23-14-15-10-8-7-9-11-15/h7-13,22H,14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUKUGJQGCPSQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298218 | |
Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-24-8 | |
Record name | NSC121601 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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